Cas no 184033-42-9 (4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid

- 4-(tert-butoxycarbonylamino)-2-hydroxybenzoic acid

- 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic acid

- 4-([(tert-Butoxy)carbonyl]amino)-2-hydroxybenzoic acid

- 2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid

- 4-(Boc-amino)-2-hydroxy-benzoic acid

- AB22225

- 4-tert-butyloxycarbonylaminosalicylic acid

- 4-(t-Butoxycarbonylamino)-2-hydrox

- SCHEMBL2187189

- Z316187028

- EN300-84211

- MFCD02682204

- 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoic acid

- 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoic acid

- 4-([(tert-Butoxy)carbonyl]amino)-2-hydroxybenzoicacid

- 4-(Boc-amino)-2-hydroxybenzoic Acid

- 4-(t-Butoxycarbonylamino)-2-hydroxybenzoic Acid

- 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid

- JFWQHAPICIFSGD-UHFFFAOYSA-N

- 184033-42-9

- AKOS000188450

- CS-0371741

- DB-205525

- AS-6242

- SY196206

- 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid

-

- MDL: MFCD02682204

- インチ: 1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16)

- InChIKey: JFWQHAPICIFSGD-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(C(=O)O)=C(C=1)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 253.09502258g/mol

- どういたいしつりょう: 253.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 3

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1261863-1g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95% | 1g |

$205 | 2024-06-06 | |

| abcr | AB403566-1g |

4-([(tert-Butoxy)carbonyl]amino)-2-hydroxybenzoic acid; . |

184033-42-9 | 1g |

€332.10 | 2024-07-23 | ||

| Enamine | EN300-84211-0.25g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95.0% | 0.25g |

$73.0 | 2025-02-19 | |

| TRC | B943730-100mg |

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid |

184033-42-9 | 100mg |

$ 275.00 | 2022-06-06 | ||

| TRC | B943730-50mg |

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid |

184033-42-9 | 50mg |

$ 185.00 | 2022-06-06 | ||

| Enamine | EN300-84211-0.1g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95.0% | 0.1g |

$51.0 | 2025-02-19 | |

| Aaron | AR01AL7H-5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95% | 5g |

$476.00 | 2025-02-09 | |

| 1PlusChem | 1P01AKZ5-250mg |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95% | 250mg |

$94.00 | 2025-03-19 | |

| 1PlusChem | 1P01AKZ5-5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | ≥95% | 5g |

$507.00 | 2023-12-19 | |

| A2B Chem LLC | AV72561-5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid |

184033-42-9 | 95% | 5g |

$659.00 | 2024-04-20 |

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acidに関する追加情報

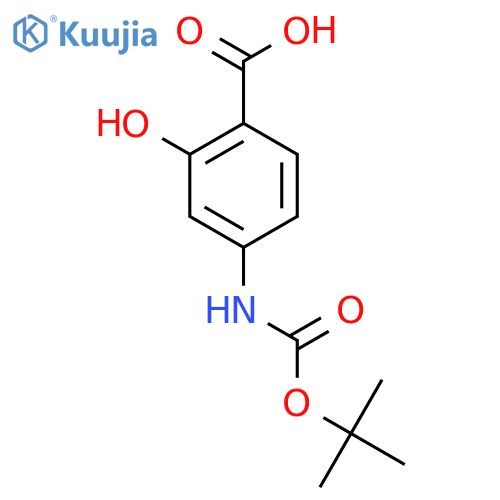

Professional Introduction to 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid (CAS No. 184033-42-9)

4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid, with the chemical identifier CAS No. 184033-42-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its structural motif of a benzoic acid derivative functionalized with both an amino group and a hydroxyl group, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The presence of the 4-tert-Butoxycarbonylamino (Boc-amino) group in the molecule enhances its utility as a protecting group for amines during synthetic processes, while the 2-hydroxy (phenolic) moiety introduces potential interactions with biological targets, making it a valuable building block for drug discovery. The unique combination of these functional groups positions this compound as a key reagent in medicinal chemistry, enabling the construction of intricate scaffolds that mimic natural products or designed heterocycles.

In recent years, the demand for high-quality intermediates like 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid has surged due to advancements in synthetic methodologies and an increased focus on structure-based drug design. The compound’s stability under various reaction conditions and its compatibility with multiple synthetic transformations make it an attractive choice for researchers aiming to develop next-generation pharmaceuticals. For instance, its incorporation into peptidomimetics has been explored as a strategy to enhance metabolic stability while preserving biological activity.

One of the most compelling applications of CAS No. 184033-42-9 lies in its role as a precursor for kinase inhibitors, which are critical targets in oncology research. The hydroxyl group can participate in hydrogen bonding interactions with protein residues, while the Boc-protected amine provides a site for selective deprotection or further derivatization. Recent studies have demonstrated its utility in generating bisubstrate analogs that potently inhibit enzymes involved in cancer pathways. For example, derivatives of this compound have been shown to exhibit inhibitory activity against tyrosine kinases by mimicking natural substrates or by inducing conformational changes that disrupt enzyme function.

The synthesis of 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid typically involves multi-step organic transformations, including condensation reactions, hydroxylation, and protection-deprotection strategies. The Boc group is particularly useful because it can be introduced under mild conditions and removed selectively under acidic or basic hydrolysis without affecting other functional groups. This feature is crucial in multi-component reactions where regioselectivity must be maintained throughout the synthesis.

From a commercial perspective, CAS No. 184033-42-9 is supplied by specialized chemical manufacturers who adhere to stringent quality control measures to ensure purity and consistency. These suppliers often provide analytical data such as NMR spectra, mass spectrometry results, and HPLC chromatograms to verify the compound’s identity and quality. The availability of such data is essential for researchers who rely on high-purity intermediates to ensure reproducibility in their synthetic efforts.

The growing interest in green chemistry has also influenced the production of 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid, with manufacturers exploring solvent-free reactions and catalytic methods to minimize waste and energy consumption. Some studies have reported successful syntheses using biocatalysis or microwave-assisted techniques, which significantly reduce reaction times while maintaining high yields. These innovations align with broader industry trends toward sustainable practices in pharmaceutical manufacturing.

In conclusion, 4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid (CAS No. 184033-42-9) represents an important tool for medicinal chemists engaged in drug discovery and development. Its structural features enable diverse applications, from protecting groups in peptide synthesis to kinase inhibition studies, while its commercial availability ensures that researchers can access reliable materials for their experiments. As synthetic methodologies continue to evolve and demand for targeted therapies increases, this compound will remain a valuable asset in the quest to develop novel therapeutics.

184033-42-9 (4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid) 関連製品

- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)

- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)

- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)

- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)

- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)

- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)